![molecular formula C21H21FN2O3S B2706446 (4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251671-42-7](/img/structure/B2706446.png)
(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality (4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound’s structure suggests potential as an anticancer agent. Research has shown that derivatives containing the tetrahydroquinoline (THQ) moiety, such as this compound, exhibit promising activity against cancer cells. Mechanisms may involve inhibition of cell proliferation, induction of apoptosis, or interference with specific signaling pathways. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy against different cancer types .
Antibacterial Properties
Compounds with similar structures have demonstrated antibacterial activity. Researchers have explored their effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Investigations into the compound’s antibacterial potential could contribute to the development of novel antibiotics or antimicrobial agents .
Antifungal Effects
The compound’s chemical scaffold aligns with known antifungal agents. It may inhibit fungal growth, disrupt cell membranes, or interfere with fungal enzymes. Evaluating its antifungal activity against specific fungal species could provide valuable insights for drug development in the field of mycology .
Anti-Inflammatory Properties
Given its structural features, this compound might modulate inflammatory responses. Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Investigating its anti-inflammatory effects could lead to the development of therapeutic interventions .
Immunomodulation
Compounds related to this structure have been studied as immunomodulators. They can influence immune responses, potentially enhancing or suppressing immune function. Understanding how this compound interacts with immune cells and cytokines is essential for assessing its immunomodulatory potential .
Neuroprotective Applications
Although not explicitly mentioned in the literature for this specific compound, related derivatives have been investigated for neuroprotective effects. Neuroinflammation contributes to neurodegenerative diseases, and compounds like this one may offer protective benefits by modulating inflammatory pathways in the central nervous system .
properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-5-7-17(11-15(14)2)24-13-20(21(25)23-9-3-4-10-23)28(26,27)19-8-6-16(22)12-18(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUHPDSRNKZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.